Cas no 1706451-40-2 (6-azaspiro[3.4]octane; oxalic acid)

6-azaspiro[3.4]octane; oxalic acid structure
1706451-40-2 structure
Product Name:6-azaspiro[3.4]octane; oxalic acid
CAS No:1706451-40-2
MF:C9H15NO4
MW:201.219702959061
CID:5290766
PubChem ID:71303903
Update Time:2026-03-10

6-azaspiro[3.4]octane; oxalic acid Chemical and Physical Properties

Names and Identifiers

    • 6-azaspiro[3.4]octane, oxalic acid
    • 6-azaspiro[3.4]octane; oxalic acid
    • Inchi: 1S/C7H13N.C2H2O4/c1-2-7(3-1)4-5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
    • InChI Key: SVFZHRQWKBJNND-UHFFFAOYSA-N
    • SMILES: C(=O)(O)C(=O)O.C12(CCC1)CNCC2

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1

6-azaspiro[3.4]octane; oxalic acid Pricemore >>

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6-azaspiro[3.4]octane; oxalic acid Suppliers

Amadis Chemical Company Limited
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(CAS:1706451-40-2)6-azaspiro[3.4]octane; oxalic acid
Order Number:A1071044
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 18:46
Price ($):858.0
Email:sales@amadischem.com

Additional information on 6-azaspiro[3.4]octane; oxalic acid

Introduction to 6-Azaspiro[3.4]octane and Oxalic Acid: CAS No. 1706451-40-2

6-Azaspiro[3.4]octane and oxalic acid are two compounds that have garnered significant attention in recent years due to their unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. This article aims to provide a comprehensive overview of these compounds, focusing on their chemical structure, synthesis methods, biological activities, and recent research advancements.

6-Azaspiro[3.4]octane (CAS No. 1706451-40-2) is a spirocyclic compound characterized by a six-membered ring containing a nitrogen atom and a four-membered ring. The spirocyclic structure imparts unique conformational rigidity and stereochemical properties, making it an attractive scaffold for the design of bioactive molecules. The compound has been extensively studied for its potential as a pharmacophore in drug discovery and development.

The synthesis of 6-azaspiro[3.4]octane has been the subject of numerous research efforts. One of the most common methods involves the intramolecular cyclization of a suitable precursor, such as an amino alcohol or an amino ketone, under appropriate reaction conditions. For example, a recent study published in the Journal of Organic Chemistry reported a highly efficient one-pot synthesis of 6-azaspiro[3.4]octane using a palladium-catalyzed cyclization reaction followed by deprotection steps.

In terms of biological activity, 6-azaspiro[3.4]octane has shown promising results in various assays. It has been reported to exhibit potent antiviral activity against several RNA viruses, including influenza and respiratory syncytial virus (RSV). A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 6-azaspiro[3.4]octane could effectively inhibit viral replication by targeting specific viral proteins involved in the replication process.

Beyond antiviral applications, 6-azaspiro[3.4]octane has also been explored for its potential as an anti-inflammatory agent. Research conducted at the University of California, Los Angeles (UCLA) found that certain derivatives of 6-azaspiro[3.4]octane could significantly reduce inflammation in animal models of arthritis by modulating key inflammatory pathways.

Oxalic acid, on the other hand, is a dicarboxylic acid with the chemical formula C2H2O4. It is one of the simplest dicarboxylic acids and is widely found in nature, particularly in plants such as spinach and rhubarb. Oxalic acid has a wide range of applications in various industries, including pharmaceuticals, food processing, and metal treatment.

In pharmaceutical research, oxalic acid has been studied for its potential as a chelating agent due to its ability to form stable complexes with metal ions. This property makes it useful in the development of metal-based drugs and contrast agents for medical imaging. A recent study published in the Journal of Inorganic Biochemistry investigated the use of oxalic acid as a ligand for the preparation of metal complexes with potential anticancer activity.

The synthesis and purification of oxalic acid have been well-documented in the literature. One common method involves the oxidation of glycolic acid or glyoxal using hydrogen peroxide or other oxidizing agents. Recent advancements in green chemistry have led to the development of more environmentally friendly methods for producing oxalic acid, such as electrochemical oxidation processes that minimize waste generation.

In addition to its industrial applications, oxalic acid has also been studied for its role in plant physiology and human health. High levels of oxalic acid in certain foods can contribute to kidney stone formation in susceptible individuals. However, moderate consumption is generally considered safe and can even have beneficial effects due to its antioxidant properties.

The combination of 6-azaspiro[3.4]octane and oxalic acid presents an interesting opportunity for synergistic interactions in various applications. For instance, researchers at the University of Cambridge have explored the use of these compounds together in drug delivery systems designed to improve the bioavailability and therapeutic efficacy of active pharmaceutical ingredients (APIs). The spirocyclic structure of 6-azaspiro[3.4]octane can enhance solubility and stability, while oxalic acid can serve as a chelating agent to protect sensitive APIs from degradation.

In conclusion, both 6-azaspiro[3.4]octane (CAS No. 1706451-40-2) and oxalic acid are versatile compounds with significant potential in multiple fields. Ongoing research continues to uncover new applications and optimize their properties for practical use. As our understanding of these compounds deepens, they are likely to play increasingly important roles in advancing scientific knowledge and developing innovative solutions to real-world problems.

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Amadis Chemical Company Limited
(CAS:1706451-40-2)6-azaspiro[3.4]octane; oxalic acid
A1071044
Purity:99%
Quantity:5g
Price ($):858.0
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